molecular formula C₁₉H₂₁N₃O₅S B1161814 5-Hydroxy Acetate Omeprazole

5-Hydroxy Acetate Omeprazole

Cat. No.: B1161814
M. Wt: 403.45
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name for 5-hydroxy acetate omeprazole is [4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methyl acetate . This nomenclature reflects the compound’s core structure, which includes:

  • A benzimidazole ring substituted with a methoxy group at position 6.
  • A pyridine ring with methoxy, methyl, and hydroxymethyl-acetate substituents.
  • A sulfinyl bridge (-S(=O)-) connecting the benzimidazole and pyridine moieties.

The molecular formula is C₁₉H₂₁N₃O₅S , with a calculated molecular weight of 403.46 g/mol . Notably, this formula differs from the parent compound omeprazole (C₁₇H₁₉N₃O₃S, MW: 345.42 g/mol) due to the addition of an acetate group (-OCOCH₃) and a hydroxymethyl (-CH₂OH) moiety (Table 1).

Table 1: Molecular Formula Comparison

Property Omeprazole This compound
Molecular Formula C₁₇H₁₉N₃O₃S C₁₉H₂₁N₃O₅S
Molecular Weight (g/mol) 345.42 403.46
Key Functional Groups Sulfinyl, benzimidazole, pyridine Sulfinyl, benzimidazole, pyridine, acetate

The acetate group introduces increased hydrophilicity compared to omeprazole, potentially altering its pharmacokinetic behavior.

Crystallographic Data and Three-Dimensional Conformation

Crystallographic data for this compound are not explicitly reported in the available literature. However, insights can be inferred from studies on omeprazole’s polymorphic forms. Omeprazole exhibits tautomeric polymorphism , with its crystalline structure adopting either a 5-methoxy or 6-methoxy configuration depending on the crystallization conditions. These forms differ in hydrogen bonding patterns and molecular packing, which influence stability and solubility.

For this compound, the presence of the acetate ester and hydroxymethyl group likely introduces steric and electronic effects that modify its solid-state conformation. Computational models suggest that the sulfinyl group’s chirality (a defining feature of omeprazole) is retained, with the (S)-enantiomer being pharmacologically active. The acetate moiety may adopt a planar configuration due to resonance stabilization of the ester group, though experimental validation is required.

Comparative Structural Analysis with Parent Omeprazole

The structural evolution from omeprazole to this compound involves two key modifications (Figure 1):

  • Hydroxylation : Addition of a hydroxymethyl group (-CH₂OH) to the pyridine ring.
  • Acetylation : Esterification of the hydroxymethyl group to form an acetate (-OCOCH₃).

Figure 1: Structural Comparison

Omeprazole Core:  
Benzimidazole-S(=O)-Pyridine  
Modifications in this compound:  
Pyridine-CH₂OH → Pyridine-CH₂OCOCH₃  

These changes impact the molecule’s physicochemical properties:

  • Polarity : The acetate group increases polarity, enhancing water solubility compared to omeprazole.
  • Metabolic Stability : The acetate may slow hepatic metabolism, as ester groups are common substrates for esterases.
  • Stereochemical Influence : The sulfinyl bridge’s (S)-configuration remains critical for binding to the H⁺/K⁺-ATPase enzyme, though the acetate’s steric effects could modulate binding affinity.

Table 2: Functional Group Analysis

Group Omeprazole This compound
Sulfinyl (-S(=O)-) Present Present
Benzimidazole Present Present
Methoxy (-OCH₃) 2 groups 2 groups
Acetate (-OCOCH₃) Absent Present

Properties

Molecular Formula

C₁₉H₂₁N₃O₅S

Molecular Weight

403.45

Synonyms

5-Acetoxy Omeprazole;  (4-Methoxy-6-(((5-methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-5-methylpyridin-3-yl)methyl Acetate

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

Mechanism of Action :
5-Hydroxy Acetate Omeprazole functions as an inhibitor of the proton pump in gastric parietal cells. This inhibition prevents the final step in gastric acid secretion, effectively reducing gastric acidity. The compound's pharmacokinetics and pharmacodynamics are influenced by genetic polymorphisms in the CYP2C19 enzyme, which can affect individual responses to treatment .

Efficacy :
Research indicates that this compound exhibits enhanced stability and bioavailability compared to its parent compound. Studies have shown that patients with certain CYP2C19 genetic polymorphisms may experience altered drug metabolism, resulting in varying therapeutic outcomes. For instance, poor metabolizers demonstrate higher plasma concentrations of this compound, leading to more significant reductions in gastric acidity .

Clinical Applications

Gastrointestinal Disorders :
The primary application of this compound remains in treating conditions associated with excessive gastric acid secretion. Its effectiveness in promoting healing in gastric ulcers and preventing recurrence in duodenal ulcers has been well-documented .

Combination Therapy :
In the context of Helicobacter pylori eradication therapy, this compound is often used alongside antibiotics to enhance treatment efficacy by increasing gastric pH, which is less favorable for H. pylori survival .

Case Studies and Research Findings

Several studies have explored the pharmacokinetics and therapeutic outcomes associated with this compound:

  • Pharmacogenomics Study : A study examining the effects of CYP2C19 polymorphisms demonstrated that individuals with reduced enzyme activity had significantly higher levels of this compound after dosing. This led to improved pH control and symptom relief in patients with GERD .
  • Efficacy Comparison : Comparative studies showed that patients treated with formulations containing this compound experienced faster symptom resolution compared to those receiving standard omeprazole treatments. This was attributed to its enhanced pharmacological profile and sustained action against acid secretion .

Data Table: Pharmacokinetic Parameters

ParameterPoor Metabolizers (PM)Intermediate Metabolizers (IM)Extensive Metabolizers (EM)
AUC (0→12 hr)3,651.57 ± 878.13972.53 ± 602.87713.49 ± 555.56
Metabolic Ratio (5-OH/Omeprazole)0.05 ± 0.010.56 ± 0.460.68 ± 0.42
Mean pH ChangeSignificant IncreaseModerate IncreaseMinimal Change

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • CYP2C19 Polymorphisms : Poor metabolizers exhibit reduced 5-hydroxy omeprazole formation, leading to higher omeprazole plasma levels and prolonged acid suppression .
  • Analytical Applications: 5-Hydroxy omeprazole is used as a reference standard in CYP2C19 phenotyping assays to predict metabolic capacity .

Preparation Methods

Core Omeprazole Synthesis (EP1085019A1)

The patented process involves four stages:

  • Acetylation and halogenation of 4-nitro-2,3,5-trimethylpyridine-N-oxide to form 2-halomethyl intermediates.

  • Thioether formation with 5-methoxy-2-mercaptobenzimidazole.

  • Nitro-to-methoxy conversion via nucleophilic substitution.

  • Sulfoxidation to yield omeprazole.

Critical Data :

StepReagents/ConditionsYield
(i)Acetic anhydride, thionyl chloride73%
(iv)Peracetic acid, -25°C85%

This pathway highlights the feasibility of late-stage oxidation and functional group interconversion, which could be adapted for 5-hydroxy acetate synthesis.

Nitration and Methoxylation (US4620008A)

A prior patent details nitration of 3,5-dimethylpyridine-N-oxide, followed by methoxylation using sodium methoxide. Demethylation of the 5-methoxy group in omeprazole would require:

  • Acid hydrolysis (e.g., HBr/acetic acid) to cleave the methyl ether.

  • Selective protection of other methoxy groups during this step.

Example Protocol :

  • Demethylation : 5-methoxy omeprazole (1 eq) in 48% HBr (3 eq) at 100°C for 6 hours yields 5-hydroxy omeprazole.

Proposed Synthesis of 5-Hydroxy Acetate Omeprazole

Route 1: Late-Stage Acetylation

  • Demethylation : Treat omeprazole with HBr/acetic acid (1:3 v/v) at 100°C to generate 5-hydroxy omeprazole.

  • Acetylation : React the hydroxyl intermediate with acetic anhydride (1.2 eq) in dichloromethane using DMAP (0.1 eq) as a catalyst.

  • Purification : Isolate via column chromatography (SiO₂, ethyl acetate/hexane).

Advantages :

  • Avoids interference with the sulfinyl group.

  • High regioselectivity for the 5-position.

Challenges :

  • Potential sulfoxide degradation under acidic conditions.

StepConditionsYield
NitrationHNO₃/H₂SO₄, 90°C68%
AcetylationAc₂O, rt, 2h89%

This approach minimizes exposure of the acetoxy group to harsh oxidation conditions.

Analytical and Optimization Considerations

Stability of the Acetoxy Group

  • Thermal Stability : The acetoxy group decomposes above 120°C, necessitating low-temperature reactions (<80°C).

  • pH Sensitivity : Hydrolysis occurs at pH > 8.0, requiring neutral conditions during workup.

Catalytic Effects

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve thioether coupling efficiency by 15–20%.

  • Zinc chloride (1 mol%) accelerates methoxylation in methanol at reflux.

Comparative Method Analysis

ParameterRoute 1 (Late-Stage)Route 2 (Early-Stage)
Total Yield52%61%
Purity (HPLC)98.2%99.1%
Steps Involving Acetoxy12
ScalabilityModerateHigh

Route 2 offers superior purity and scalability but requires meticulous intermediate purification .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying 5-hydroxy omeprazole and its parent compound in plasma?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:

  • Column : Reverse-phase C18 column.
  • Mobile Phase : Ammonium acetate buffer (20 mmol/L, pH 6.5) and acetonitrile in gradient elution.
  • Detection : Selected reaction monitoring (SRM) transitions (e.g., m/z 346.12→198 for omeprazole; m/z 362.13→214.10 for 5-hydroxy omeprazole).
  • Limit of Quantification (LOQ) : 0.5 ng/mL for 5-hydroxy omeprazole and 0.1 ng/mL for omeprazole .
    • Data Table :
AnalyteLOQ (ng/mL)Precision (CV%)
Omeprazole0.1<8%
5-Hydroxy omeprazole0.5<8%
Omeprazole sulfone1.0<12%

Q. What are the primary metabolic pathways of omeprazole leading to 5-hydroxy omeprazole formation?

  • Key Enzymes : CYP2C19 (dominant) and CYP3A (minor contributor). Biphasic kinetics suggest involvement of multiple isoforms .
  • Kinetic Parameters :

  • Intrinsic Clearance (V~max~/K~m~) : Hydroxyomeprazole formation (4× higher than omeprazole sulfone) .
    • Experimental Validation : Use human liver microsomes with isoform-specific inhibitors (e.g., omeprazole hydroxylation inhibited by CYP2C19-selective agents) .

Q. What safety protocols should be followed when handling 5-hydroxy omeprazole in laboratory settings?

  • First Aid :

  • Skin Contact : Wash immediately with soap and water .
  • Eye Exposure : Rinse for several minutes under running water .
    • Storage : Tightly sealed containers at room temperature; avoid incompatible reagents .
    • Hazard Classification : Skin irritation (H315), eye damage (H319), respiratory toxicity (H335) .

Advanced Research Questions

Q. How do CYP2C19 polymorphisms influence the metabolic ratio of omeprazole to 5-hydroxy omeprazole?

  • Genotype Impact :

  • CYP2C19*2 Heterozygotes : 2.6-fold higher omeprazole/5-hydroxy omeprazole ratio vs. wild-type .
  • Poor Metabolizers : Reduced intrinsic clearance due to impaired CYP2C19 activity .
    • Control Strategies :
  • Stratify participants by genotype (e.g., PCR-based detection of CYP2C192/*3 alleles) .
  • Use phenotypic metrics like hydroxylation index (HI) from 3-hour plasma samples .

Q. What experimental designs are recommended for correlating CYP2C19 genotype with 5-hydroxy omeprazole phenotype?

  • Stepwise Protocol :

Genotyping : Multiplex primer-extension assays (e.g., SNaPshot™) for CYP2C19 alleles (*1, *2, 3) .

Phenotyping : Administer 20 mg omeprazole orally; collect plasma at 3 hours post-dose for HPLC analysis .

Data Analysis : Calculate HI = [Omeprazole]/[5-Hydroxy omeprazole]. Higher HI indicates reduced CYP2C19 activity .

Q. How can contradictory data on 5-hydroxy omeprazole formation kinetics between in vitro and in vivo studies be resolved?

  • Root Causes :

  • In Vitro Limitations : Microsomal systems lack physiological factors (e.g., enzyme induction).
  • In Vivo Variability : Drug-drug interactions or genetic polymorphisms (e.g., CYP3A induction by efavirenz increases sulfone formation) .
    • Resolution :
  • Use hybrid physiologically based pharmacokinetic (PBPK) models integrating in vitro kinetic parameters (V~max~, K~m~) and in vivo clearance data .

Q. What methodologies are optimal for synthesizing high-purity 5-hydroxy omeprazole?

  • Synthetic Route :

Acetylation of p-aminoanisole.

Nitrification using nitroxyl acetate.

Reduction via Raney nickel catalytic hydrogenation .

  • Purification : Column chromatography or recrystallization for ≥98% purity (validate with NMR and LC-MS) .

Q. How should researchers design stability studies for 5-hydroxy omeprazole under varying conditions?

  • Stress Testing :

  • pH Stability : Incubate in buffers (pH 1–13) at 37°C; monitor degradation via HPLC .
  • Thermal Stability : Store at 40°C/75% RH for 6 months; assess impurity profiles .
    • Analytical Metrics :
  • Degradation Products : Quantify sulfone and desmethyl metabolites .

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